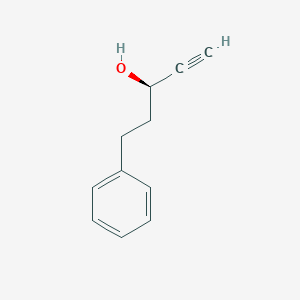

(3R)-5-phenylpent-1-yn-3-ol

Description

Overview of Propargylic Alcohols in Organic Synthesis and Medicinal Chemistry

Propargylic alcohols, organic compounds containing both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), are highly valued in organic synthesis. Their dual functionality allows for a wide array of chemical transformations, making them versatile precursors to more complex molecules. In medicinal chemistry, the propargyl moiety is found in numerous biologically active compounds and serves as a key structural motif in the design of novel therapeutic agents. The rigid, linear nature of the alkyne group can provide a specific orientation for interaction with biological targets, while the hydroxyl group offers a site for further functionalization or hydrogen bonding.

Importance of Chirality in Organic Synthesis and Drug Discovery

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the life sciences. Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific interactions with drug molecules. This means that the two enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single enantiomers of drug candidates is of paramount importance in modern drug discovery and development, ensuring greater efficacy and safety. Regulatory agencies worldwide now often require the development of single-enantiomer drugs. rsc.orgmdpi.comscispace.com

Structural Characteristics and Unique Reactivity of Propargylic Alcohols

The structure of propargylic alcohols, with a hydroxyl group adjacent to an alkyne, imparts unique reactivity. The hydroxyl group can be activated or transformed, while the alkyne can participate in a variety of reactions, including additions, cyclizations, and coupling reactions. google.com The acidity of the terminal proton in terminal propargylic alcohols allows for their conversion into nucleophilic acetylides, which can then react with various electrophiles to form new carbon-carbon bonds. Furthermore, the propargylic position is susceptible to rearrangement and substitution reactions, further expanding their synthetic utility.

Contextualizing (3R)-5-Phenylpent-1-yn-3-ol within Chiral Propargylic Alcohol Research

This compound is a chiral propargylic alcohol that serves as a valuable building block in stereoselective synthesis. Its structure incorporates a terminal alkyne, a chiral secondary alcohol, and a phenyl group, providing multiple points for synthetic modification. The "3R" designation specifies the absolute configuration at the chiral center, which is crucial for its application in the synthesis of enantiomerically pure target molecules. Research into this specific enantiomer is driven by the need for chiral synthons that can be elaborated into more complex structures with defined stereochemistry.

Research Gaps and Opportunities in the Field of Chiral Propargylic Alcohol Chemistry

Despite significant progress, challenges remain in the synthesis and application of chiral propargylic alcohols. There is a continuous need for more efficient, selective, and sustainable catalytic methods for their enantioselective synthesis. While many reactions of propargylic alcohols are known, the exploration of their reactivity in novel, complex transformations remains an active area of research. Specifically for this compound, while its synthesis is achievable through established methods, its full potential as a chiral building block in the synthesis of diverse and complex molecules is yet to be fully realized. Opportunities lie in its application in the total synthesis of natural products and the development of new synthetic methodologies that leverage its unique structural features. The development of catalytic systems that can directly and enantioselectively functionalize the propargylic position of such alcohols is a particularly promising research avenue.

Detailed Research Findings

The synthesis of enantiomerically enriched propargylic alcohols like this compound is a key focus in asymmetric synthesis. The primary route involves the enantioselective addition of a terminal alkyne to an aldehyde.

Enantioselective Synthesis

The most direct method for preparing this compound is the catalytic asymmetric alkynylation of 3-phenylpropanal (B7769412) with a suitable acetylene (B1199291) equivalent. Various catalytic systems have been developed for this type of transformation, often employing a chiral ligand to induce enantioselectivity.

One common approach involves the use of a zinc-based catalyst in conjunction with a chiral ligand. For instance, the addition of terminal alkynes to aldehydes can be catalyzed by a combination of a zinc salt and a chiral amino alcohol or a BINOL-derived ligand. These reactions can proceed with high yields and enantioselectivities.

Another powerful method is the use of organocatalysis. Chiral prolinol ethers have been shown to promote the direct asymmetric aldol (B89426) reaction of aldehydes with ynals, which can be precursors to propargylic alcohols.

The table below summarizes representative approaches for the enantioselective synthesis of chiral propargylic alcohols, which are applicable to the synthesis of this compound.

| Catalyst/Ligand System | Aldehyde | Alkyne Source | Typical Enantiomeric Excess (ee) |

| Zn(OTf)₂ / Chiral Amino Alcohol | 3-Phenylpropanal | Ethynyltrimethylsilane | >90% |

| (R)-BINOL / Ti(Oi-Pr)₄ | 3-Phenylpropanal | Phenylacetylene | High |

| Chiral Prolinol Ether | 3-Phenylpropanal | Ynal | High |

Spectroscopic Data

While specific spectroscopic data for the pure (3R)-enantiomer is not widely published in readily accessible literature, data for the racemic 5-phenylpent-1-yn-3-ol (B3042770) and closely related compounds provide expected characteristic signals.

Expected ¹H NMR (CDCl₃) Signals for 5-Phenylpent-1-yn-3-ol:

Aromatic protons (C₆H₅): Multiplet around δ 7.20-7.35 ppm.

Hydroxyl proton (-OH): A broad singlet, chemical shift can vary depending on concentration and solvent.

Alkynyl proton (C≡CH): A triplet or doublet of doublets around δ 2.1-2.5 ppm.

Methine proton (-CH(OH)-): A triplet or multiplet around δ 4.4-4.6 ppm.

Methylene (B1212753) protons (-CH₂-): Multiplets in the range of δ 1.8-2.2 ppm and δ 2.7-2.9 ppm.

Expected ¹³C NMR (CDCl₃) Signals for 5-Phenylpent-1-yn-3-ol:

Aromatic carbons: Signals in the range of δ 126-142 ppm.

Alkynyl carbons: Signals around δ 70-90 ppm.

Methine carbon (-CH(OH)-): Signal around δ 60-65 ppm.

Methylene carbons (-CH₂-): Signals in the range of δ 30-40 ppm.

Reactivity and Synthetic Applications

This compound is a versatile intermediate. The hydroxyl group can be protected or activated for nucleophilic substitution. The terminal alkyne can undergo a variety of transformations, including:

Sonogashira Coupling: Reaction with aryl or vinyl halides to form more complex enynes or diynes.

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Hydration: Conversion of the alkyne to a ketone.

Reduction: Selective reduction of the alkyne to an alkene (cis or trans) or a fully saturated alkane.

Cyclization Reactions: Intramolecular reactions to form carbocyclic or heterocyclic systems. For example, derivatives of 5-phenylpent-1-yn-3-ol have been used in bismuth-catalyzed intramolecular hydroarylation/isomerization to synthesize 2-tetralone (B1666913) derivatives.

Structure

3D Structure

Properties

CAS No. |

99902-35-9 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(3R)-5-phenylpent-1-yn-3-ol |

InChI |

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2/t11-/m0/s1 |

InChI Key |

RGYWMXFWIZGWSF-NSHDSACASA-N |

SMILES |

C#CC(CCC1=CC=CC=C1)O |

Isomeric SMILES |

C#C[C@@H](CCC1=CC=CC=C1)O |

Canonical SMILES |

C#CC(CCC1=CC=CC=C1)O |

Origin of Product |

United States |

Stereochemical Aspects and Control in Transformations of 3r 5 Phenylpent 1 Yn 3 Ol

Enantioselectivity in Formation and Conversion

The enantioselective synthesis of propargylic alcohols, including (3R)-5-phenylpent-1-yn-3-ol, is a well-established field in organic chemistry. A prominent method for achieving high enantioselectivity is the asymmetric addition of terminal alkynes to aldehydes. One of the most effective and widely used methods is the Carreira protocol, which utilizes a chiral ligand, typically an amino alcohol, in the presence of a zinc salt. organic-chemistry.orgnih.gov

In the context of synthesizing this compound, this would involve the reaction of phenylpropanal with ethynylmagnesium bromide or a similar terminal alkyne equivalent, catalyzed by a chiral zinc complex. The use of N-methylephedrine as a chiral additive, for instance, has been shown to be highly effective in promoting the enantioselective addition of terminal alkynes to a variety of aldehydes, often achieving enantiomeric excesses (ee) of up to 99%. organic-chemistry.org The choice of the specific enantiomer of the chiral ligand dictates the resulting stereochemistry of the alcohol. For the synthesis of the (3R)-enantiomer, the corresponding chiral ligand would be selected.

The general reaction scheme for the enantioselective formation of this compound via this method is depicted below:

| Reactant 1 | Reactant 2 | Catalyst/Chiral Ligand | Product | Enantiomeric Excess (Typical) |

| Phenylpropanal | Terminal Alkyne | Zn(OTf)₂ / Chiral Amino Alcohol | This compound | >90% |

The conversion of this compound in subsequent reactions also proceeds with a high degree of stereochemical control, which will be discussed in the following subsections.

Diastereoselectivity in Subsequent Reactions

Once formed, the stereocenter of this compound can direct the stereochemical outcome of subsequent reactions, leading to the formation of diastereomeric products. The existing chirality influences the approach of reagents, favoring the formation of one diastereomer over the other.

For example, in reactions involving the modification of the alkyne or alcohol functional groups, the stereocenter at the C3 position can induce diastereoselectivity. The steric bulk of the phenyl and ethyl groups, as well as the hydroxyl group, can create a biased environment, forcing incoming reagents to attack from the less hindered face of the molecule. This is a common strategy in asymmetric synthesis to generate multiple stereocenters with a defined relative stereochemistry.

Chiral Transfer Mechanisms (Central to Axial Chirality, etc.)

A fascinating aspect of stereochemistry is the transfer of chirality from one element of a molecule to another. In the context of derivatives of this compound, this can involve the transfer of central chirality (from the stereocenter) to axial chirality. This is particularly relevant in the synthesis of atropisomeric compounds, which possess an axis of chirality.

While direct examples involving this compound are not prevalent in the literature, the principle can be illustrated with analogous systems. For instance, a chiral molecule with a defined stereocenter can be used to synthesize a biaryl compound where rotation around the aryl-aryl bond is restricted. The stereocenter can influence the conformation of the transition state during the bond-forming step, leading to a preference for one atropisomer over the other. This dynamic process involves a transfer of chiral information from the existing stereocenter to the newly formed chiral axis.

Influence of Catalyst Design and Reaction Conditions on Stereochemical Outcomes

The design of the catalyst and the reaction conditions are paramount in controlling the stereochemical outcome of reactions involving this compound. In enantioselective catalysis, the chiral ligand bound to a metal center creates a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate or between two enantiomers in a kinetic resolution.

In propargylic substitution reactions, for example, the choice of metal catalyst and chiral ligand can determine whether the reaction proceeds with retention or inversion of stereochemistry. Research on ruthenium-catalyzed propargylic substitutions has shown that the nature of the substituents on the propargylic alcohol can significantly influence the enantioselectivity. researchgate.netacs.org It has been demonstrated that the substituent at the propargylic position, rather than the nucleophile, often governs the stereochemical outcome. acs.org

The following table summarizes the general influence of catalysts and conditions on stereochemical outcomes:

| Factor | Influence on Stereochemistry | Example |

| Chiral Ligand | Dictates the absolute stereochemistry of the product in enantioselective reactions. | Use of different enantiomers of a ligand leads to opposite enantiomers of the product. |

| Metal Catalyst | Can influence the reaction mechanism and thus the stereochemical pathway (e.g., retention vs. inversion). | Ruthenium catalysts have been shown to be effective in controlling stereoselectivity in propargylic reactions. researchgate.netacs.org |

| Solvent | Can affect the solubility of reactants and catalysts, and can influence the stability of transition states, thereby impacting stereoselectivity. | |

| Temperature | Can affect the enantioselectivity of a reaction. Lower temperatures often lead to higher enantiomeric excesses. |

Retention and Inversion of Stereochemistry in Propargylic Transformations

Propargylic transformations, such as substitution reactions at the carbon bearing the hydroxyl group, can proceed with either retention or inversion of stereochemistry. The outcome is highly dependent on the reaction mechanism, which in turn is influenced by the catalyst, the nucleophile, and the leaving group.

Retention of Stereochemistry: This outcome implies that the nucleophile attacks from the same side as the leaving group departs. This can occur through various mechanisms, including a double inversion pathway or a front-side attack.

Inversion of Stereochemistry: This is the more common outcome in Sₙ2-type reactions, where the nucleophile attacks from the side opposite to the leaving group.

In the context of metal-catalyzed propargylic substitutions, the stereochemical outcome can be tuned by the choice of the catalyst system. For instance, in certain ruthenium-catalyzed reactions, the stereoselectivity has been shown to be inverse depending on the substitution at the propargylic position. acs.org This highlights the subtle interplay of steric and electronic factors in determining the stereochemical fate of the reaction.

Mechanistic Investigations of Reactions Involving 3r 5 Phenylpent 1 Yn 3 Ol and Its Derivatives

Elucidation of Catalytic Cycles

Specific research elucidating the catalytic cycles for reactions involving (3R)-5-phenylpent-1-yn-3-ol is not available in the reviewed literature. While general catalytic cycles for reactions of chiral propargyl alcohols are proposed, detailed step-by-step mechanisms, including catalyst activation, substrate coordination, intermediate formation, and product release specifically for this compound, have not been detailed.

Role of Metal-Allenylidene Intermediates

No specific studies on the formation or role of metal-allenylidene intermediates derived from this compound were found. The general transformation of propargyl alcohols into metal-allenylidene complexes is a known mechanistic pathway in organometallic chemistry, but its direct observation or implication in reactions of this particular compound is not documented.

Insights into Organometallic and Organic Reaction Pathways

Detailed insights into the specific organometallic and organic reaction pathways for this compound are not described in the available literature. General transformations of propargyl alcohols have been studied, but a focused investigation on the reaction pathways of this specific molecule, including potential side reactions or unique reactivity, is absent.

Transition State Analysis and Enantioselectivity Origin

There is no information available regarding the transition state analysis or the origin of enantioselectivity for reactions involving this compound. Computational and experimental studies to model transition states and explain the stereochemical outcome of reactions are crucial for understanding enantioselectivity, but such studies for this specific compound have not been reported.

Solvent and Additive Effects on Reaction Mechanisms

Specific research on the effects of solvents and additives on the reaction mechanisms of this compound is not available. While it is generally understood that solvents and additives can significantly influence reaction rates, selectivity, and even the operative mechanistic pathway, a systematic study of these effects for this particular compound has not been documented.

Spectroscopic Techniques in Mechanistic Studies (e.g., in situ NMR)

No published reports on the use of spectroscopic techniques, such as in situ NMR, to study the reaction mechanisms of this compound were identified. These techniques are powerful tools for identifying reactive intermediates and elucidating reaction kinetics, but their application to this specific molecule has not been described.

Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Synthetic Applications

The outlined applications, including the synthesis of chiral allenes via Mitsunobu-type reactions, hydride addition, and palladium-catalyzed methods, as well as the preparation of chiral homopropargylic alcohols through propargylation and functionalization of propargylic carbonates, represent established synthetic strategies in organic chemistry. However, the successful application and specific outcomes of these reactions—such as yields, stereoselectivity, and optimal conditions—are highly substrate-dependent. Without studies that have specifically employed this compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy and detailed reporting.

For instance, the stereospecific conversion of a chiral propargylic alcohol to a chiral allene (B1206475) is a well-documented transformation. The chirality of the starting alcohol directly influences the axial chirality of the resulting allene. However, the specific reaction conditions and the efficacy of chirality transfer for this compound have not been reported. Similarly, while palladium-catalyzed reactions of propargylic derivatives are a cornerstone of modern organic synthesis, the behavior of derivatives of this compound in such reactions, including their reactivity and the stereochemical outcome, remains undocumented in the accessible scientific literature.

The preparation of chiral homopropargylic alcohols often involves the addition of a propargyl group to a carbonyl compound. The specific role and effectiveness of this compound or its derivatives as a precursor in these reactions would need to be experimentally determined and published.

Applications of 3r 5 Phenylpent 1 Yn 3 Ol As a Versatile Synthetic Building Block

Cyclization Reactions and Heterocycle Synthesis

The chiral propargyl alcohol, (3R)-5-phenylpent-1-yn-3-ol, serves as a valuable precursor in a variety of cyclization reactions, enabling the stereocontrolled synthesis of complex carbocyclic and heterocyclic frameworks. Its distinct structural features—a terminal alkyne, a chiral secondary alcohol, and a phenylpropyl substituent—provide multiple reaction sites for intramolecular transformations.

Intramolecular Pauson-Khand Reactions

The Pauson-Khand reaction (PKR) is a powerful method for constructing cyclopentenones through a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgnih.gov While the intermolecular version of this reaction can suffer from poor regioselectivity, the intramolecular Pauson-Khand reaction (IPKR) offers significantly better control, making it a widely used strategy in the synthesis of fused bicyclic systems. wikipedia.orgillinois.edu

In the context of substrates derived from this compound, the IPKR allows for the efficient assembly of bicyclic cyclopentenones. The reaction proceeds through the initial formation of a dicobalt hexacarbonyl complex with the alkyne moiety. wikipedia.org Subsequent coordination of a tethered alkene, followed by carbonyl insertion and reductive elimination, yields the fused ring system. The stereochemistry of the newly formed ring junctions is often highly controlled, influenced by the pre-existing stereocenter of the parent alcohol.

Key Features of the Pauson-Khand Reaction:

| Feature | Description |

| Reaction Type | [2+2+1] Cycloaddition wikipedia.orgillinois.edu |

| Reactants | Alkyne, Alkene, Carbon Monoxide wikipedia.org |

| Catalyst/Mediator | Typically cobalt-based (e.g., Co₂(CO)₈), but other metals like Rh and Ru can be used. wikipedia.orgillinois.edu |

| Product | α,β-Cyclopentenone wikipedia.org |

| Intramolecular Variant | Offers high regioselectivity and stereocontrol, particularly useful for forming fused bicyclic systems. wikipedia.org |

Synthesis of Fused Polycyclic Systems

Beyond the Pauson-Khand reaction, derivatives of this compound are employed in the construction of various fused polycyclic structures. These reactions leverage the dual functionality of the molecule to orchestrate cascade sequences that rapidly build molecular complexity. For instance, the alkyne can participate in cyclization reactions with other functional groups introduced into the molecule, while the hydroxyl group can direct or participate in subsequent transformations. The synthesis of fused 1,2,3,4,5-pentathiepins from heterocyclic precursors represents a strategy for creating complex polycyclic systems, although direct application with this specific alcohol is not detailed. rsc.org

Formation of Heterocycles (e.g., Tetronic Acids, Aminofuranones, Indoles)

The functional groups present in this compound make it an adaptable starting material for the synthesis of a range of heterocycles.

Tetronic Acids: Tetronic acid, or 4-hydroxy-[5H]furan-2-one, and its derivatives are significant building blocks in organic synthesis due to their presence in many natural products. nih.gov Syntheses of these structures often involve the cyclization of functionalized precursors. rsc.org While a direct conversion of this compound to a tetronic acid is not commonly cited, its core structure can be chemically modified to create the necessary precursors for such cyclizations.

Aminofuranones: The synthesis of aminofuranones can be achieved through various routes, often involving intramolecular cyclization of precursors containing both amine and carbonyl or carboxyl functionalities. The hydroxyl group of this compound could be converted to an amine, and the alkyne moiety could be transformed into a suitable carbonyl-containing group to facilitate such a cyclization.

Indoles: The indole (B1671886) scaffold is a ubiquitous feature in pharmaceuticals and biologically active compounds. nih.gov While the direct synthesis of indoles from this compound is not a standard transformation, the phenyl group of the alcohol could potentially be functionalized (e.g., nitrated and reduced) to an aniline (B41778) derivative, which could then undergo cyclization with a partner derived from the alkyne portion of the molecule to form an indole ring. Palladium-catalyzed methods are common for the C-H functionalization of indoles to produce substituted versions like 3-phenyl-1H-indoles. nih.gov

Gold(I)-Catalyzed Cycloisomerization to Cyclopentenes

Gold(I) catalysts have emerged as powerful tools for activating alkynes toward nucleophilic attack. In the case of enynes derived from propargyl alcohols like this compound, gold(I) catalysis can induce a cycloisomerization reaction to afford functionalized cyclopentenes. This transformation typically proceeds through a skeletal rearrangement, offering a stereospecific route to five-membered rings that preserves the stereochemical information from the starting alcohol.

Cross-Coupling Reactions Involving the Alkyne Moiety

The terminal alkyne of this compound is a key functional handle for carbon-carbon bond formation via cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, is a prime example. This reaction allows for the direct attachment of various aromatic or unsaturated groups to the alkyne terminus, significantly extending the molecular framework and providing access to a wide array of complex derivatives.

Transformation into Other Functional Groups (e.g., α,α-Dihalohydration, Enones)

The reactivity of the alkyne and alcohol functionalities in this compound allows for its conversion into other important synthetic intermediates.

α,α-Dihalohydrins: The reaction of the alkyne with dihalogenating agents in the presence of water can lead to the formation of α,α-dihaloketones through a hydration-halogenation sequence. The adjacent chiral alcohol group would classify the resulting product as a dihalohydrin derivative, which are versatile intermediates for further transformations.

Enones: The propargyl alcohol can be converted into an α,β-unsaturated ketone (enone) through several methods. One common approach is the Meyer-Schuster rearrangement or the Rupe rearrangement, which involves the acid-catalyzed isomerization of the propargyl alcohol. Alternatively, oxidation of the secondary alcohol to a ketone followed by partial reduction and isomerization of the alkyne can also yield the desired enone structure. These enones are valuable Michael acceptors in conjugate addition reactions.

Therefore, the requested article section "5.6. Role in the Total Synthesis of Complex Molecules and Analogs" cannot be generated with scientifically accurate and verifiable information as per the instructions. The available literature from the search does not provide the necessary data to create detailed research findings or data tables on this specific topic.

Analytical and Spectroscopic Techniques for Structural Elucidation and Stereochemical Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For (3R)-5-phenylpent-1-yn-3-ol, ¹H NMR and ¹³C NMR provide information about the carbon-hydrogen framework, while 2D NMR techniques can reveal through-bond and through-space correlations, which are crucial for confirming connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the aromatic protons of the phenyl group typically appear in the downfield region (around 7.2-7.4 ppm). The proton attached to the alkyne (H-1) would resonate at a characteristic chemical shift, and the protons of the methylene (B1212753) groups (H-4 and H-5) would appear as multiplets due to spin-spin coupling with adjacent protons. The hydroxyl proton signal can vary in its position and is often broad.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom gives a distinct signal. The carbons of the phenyl ring will have signals in the aromatic region (typically 120-140 ppm). The acetylenic carbons (C-1 and C-2) have characteristic chemical shifts, as do the carbinol carbon (C-3) and the methylene carbons (C-4 and C-5). For a related compound, 4-(dimethyl(phenyl)silyl)-but-3-yn-2-ol, the acetylenic carbons appear at approximately 86.3 and 109.4 ppm. orgsyn.org

Table 1: Representative ¹H and ¹³C NMR Data for a Phenyl-Substituted Propargyl Alcohol

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.28 - 7.42 (m) | 128.0 - 132.0 |

| H-1 (≡C-H) | ~2.5 (d) | ~83.0 (C-1) |

| C-2 (-C≡) | - | ~80.0 (C-2) |

| H-3 (-CHOH) | ~4.5 (m) | ~62.0 (C-3) |

| H-4 (-CH₂-) | ~2.1 (m) | ~45.0 (C-4) |

| H-5 (-CH₂-Ph) | ~2.8 (m) | ~31.0 (C-5) |

| OH | variable, broad | - |

| Note: The data presented are estimations based on analogous structures. Actual values may vary. |

Two-dimensional (2D) NMR techniques are powerful for establishing the precise connectivity and stereochemistry.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between H-3 and the protons on C-4, as well as between the protons on C-4 and C-5, confirming the pentyl chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of the proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining stereochemistry as it identifies protons that are close in space, regardless of their bonding. For a chiral molecule like this compound, NOESY can help to understand the preferred conformation of the molecule in solution by showing through-space interactions between different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, several characteristic absorption bands would be expected. The broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The sharp, weak absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak absorption around 2100-2260 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the C-H stretches of the aliphatic methylene groups are seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations usually give rise to several absorptions in the 1450-1600 cm⁻¹ region. For a similar compound, 4-(dimethyl(phenyl)silyl)-but-3-yn-2-ol, a characteristic IR absorption for the O-H stretch is observed at 3342 cm⁻¹ and for the alkyne C≡C stretch at 2177 cm⁻¹. orgsyn.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3600 - 3200 (broad) |

| Alkyne (≡C-H) | Stretching | ~3300 (sharp, weak) |

| Alkyne (C≡C) | Stretching | 2100 - 2260 (weak) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | <3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For this compound (C₁₁H₁₂O), the molecular weight is approximately 160.21 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass can be determined with high precision.

The fragmentation pattern in the mass spectrum provides clues about the structure. For instance, the loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols. Cleavage of the bond between C-3 and C-4 could lead to fragments corresponding to the phenylpropyl and ethynylmethanol moieties. The presence of a phenyl group would likely give rise to characteristic fragments at m/z 77 (phenyl cation) and 91 (tropylium ion).

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and, in the case of chiral molecules, for separating and quantifying the enantiomers to determine the enantiomeric excess (ee). For the analysis of this compound, a chiral stationary phase (CSP) is required to resolve the (R) and (S) enantiomers.

The choice of the chiral column and the mobile phase is critical for achieving good separation. Columns such as those based on polysaccharide derivatives (e.g., Daicel Chiralpak series) are often effective for separating chiral alcohols. The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol. The retention times of the two enantiomers will be different, allowing for their quantification from the peak areas in the chromatogram. For example, in the analysis of a related chiral amino alcohol, a Daicel Chiralpak AD-H column with a hexane/isopropanol mobile phase was used to achieve separation of the enantiomers, which had retention times of 62.4 min and 75.3 min. rsc.org

Table 3: Representative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H, IC) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 or 97:3) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Result | Baseline separation of (R) and (S) enantiomers with distinct retention times. |

X-Ray Diffraction Analysis for Absolute Stereochemistry

While NMR and HPLC can provide information about the relative stereochemistry and enantiomeric purity, X-ray diffraction analysis of a single crystal is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional map of the electron density in the crystal, from which the precise arrangement of all atoms in the molecule can be determined.

To obtain the absolute configuration, the crystal must be of sufficient quality, and the data is often analyzed using anomalous dispersion effects. Obtaining a suitable single crystal of a liquid or low-melting solid like this compound can be challenging. In such cases, derivatization with a chiral reagent that facilitates crystallization can be employed. While no specific X-ray diffraction data for this compound is readily available, this technique remains the gold standard for the unambiguous assignment of absolute stereochemistry in solid-state.

Optical Rotation and Chiroptical Spectroscopy (e.g., Circular Dichroism)

The stereochemical identity of an enantiomerically pure chiral molecule like this compound is definitively characterized by its interaction with plane-polarized light and through chiroptical spectroscopic methods. These techniques are fundamental in verifying the success of an asymmetric synthesis and confirming the absolute configuration of the synthesized compound.

Optical Rotation

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of the compound's stereochemistry. For this compound, the (3R) designation indicates a specific three-dimensional arrangement of the atoms around the chiral center at the C3 carbon. This specific arrangement will cause a solution of this enantiomer to rotate plane-polarized light in a particular direction, either dextrorotatory (+) or levorotatory (-).

The specific rotation, [α], is a standardized measure of this rotation and is a fundamental physical constant for a pure chiral compound under defined conditions (temperature, solvent, concentration, and the wavelength of the light). While extensive searches of scientific literature and chemical databases did not yield a specific reported value for the optical rotation of this compound, in a research context, its determination would be a critical step after its synthesis. The measurement would be performed using a polarimeter, and the data would be presented in a format similar to the illustrative table below.

| Parameter | Value |

| Specific Rotation [α]DT | Not available in cited literature |

| Concentration (c) | Typically g/100 mL |

| Solvent | e.g., Chloroform (CHCl3), Ethanol (EtOH) |

| Temperature (T) | e.g., 20 °C or 25 °C |

| Wavelength (λ) | Sodium D-line (589 nm) |

This table illustrates the parameters that would be reported for an optical rotation measurement. Specific experimental values for this compound are not publicly available.

The sign of the rotation (+ or -) for the (3R) enantiomer is not predictable from its 'R' configuration alone and must be determined experimentally. Its enantiomer, (3S)-5-phenylpent-1-yn-3-ol, would exhibit an equal magnitude of rotation but in the opposite direction under identical measurement conditions.

Chiroptical Spectroscopy (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique that provides more detailed stereochemical information than polarimetry. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption (ΔA) or molar ellipticity ([θ]) against wavelength.

For this compound, the chromophores present, namely the phenyl group and the carbon-carbon triple bond, would be expected to give rise to distinct signals in the CD spectrum. The phenyl group, in particular, has electronic transitions in the ultraviolet region that are sensitive to the chiral environment. The resulting CD spectrum would show positive and/or negative peaks (known as Cotton effects) at specific wavelengths.

The sign and intensity of these Cotton effects are directly related to the absolute configuration of the molecule. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectrum for the (3R) configuration, an unambiguous assignment of the absolute stereochemistry can be made.

As with optical rotation, specific experimental or calculated CD spectral data for this compound is not readily found in the surveyed scientific literature. However, its analysis would be a standard and definitive method for structural and stereochemical elucidation in a research setting.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The asymmetric synthesis of chiral propargylic alcohols, including (3R)-5-phenylpent-1-yn-3-ol, is a cornerstone of their utility. Future research will undoubtedly focus on the development of more efficient and highly selective catalytic systems for the addition of alkynes to aldehydes. thieme-connect.comorganic-chemistry.orgnih.govthieme-connect.compnas.org While significant progress has been made with catalysts based on 1,1′-bi-2-naphthol (BINOL) and transition metals, there remains a drive to discover novel catalysts with broader substrate scope, lower catalyst loadings, and milder reaction conditions. thieme-connect.comorganic-chemistry.orgthieme-connect.com The exploration of bifunctional catalysts that can activate both the alkyne and the aldehyde simultaneously is a promising area of investigation. organic-chemistry.org Furthermore, the development of catalytic systems that can be readily recovered and recycled will be crucial for improving the sustainability of these synthetic processes.

| Catalyst System Component | Role in Asymmetric Synthesis |

| 1,1′-bi-2-naphthol (BINOL) | Chiral ligand to induce enantioselectivity. thieme-connect.comorganic-chemistry.orgthieme-connect.com |

| Transition Metals (e.g., Ti, Zn, Ru) | Lewis acids to activate the aldehyde and facilitate alkyne addition. organic-chemistry.orgnih.gov |

| Organocatalysts | Metal-free systems for asymmetric alkyne additions. |

| Enzymes (e.g., Lipases) | Biocatalytic resolution of racemic propargylic alcohols. mdpi.com |

Exploration of New Transformations and Reaction Pathways

This compound is a precursor to a diverse array of chemical structures. thieme-connect.comthieme-connect.com Future research will continue to uncover novel transformations of this versatile synthon. The direct conversion of propargylic alcohols into allenes, for instance, has garnered significant attention and is an area ripe for further exploration. rsc.orgrsc.org Additionally, the development of cascade or domino reactions that utilize the unique bifunctionality of propargylic alcohols to rapidly build molecular complexity is a key research direction. researchgate.net The exploration of radical transformations of propargylic alcohols is also an emerging field that promises to unlock new reaction pathways and provide access to previously inaccessible molecules. researchgate.netnih.gov

Green Chemistry Approaches in Propargylic Alcohol Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely emphasize the development of more environmentally benign synthetic methods. This includes the use of renewable starting materials, such as calcium carbide, as a sustainable source for the alkyne moiety. rsc.org The design of atom-economical reactions, such as redox isomerization of propargylic alcohols to enones, minimizes waste and improves efficiency. pnas.org Furthermore, the use of greener solvents, like ionic liquids or supercritical carbon dioxide, in the synthesis and transformation of propargylic alcohols is an area of active investigation. pnas.orgrsc.org

| Green Chemistry Principle | Application in Propargylic Alcohol Chemistry |

| Use of Renewable Feedstocks | Employing sources like calcium carbide for the alkyne component. rsc.org |

| Atom Economy | Designing reactions where most of the starting material is incorporated into the product. pnas.org |

| Safer Solvents and Auxiliaries | Utilizing environmentally friendly solvents like ionic liquids or CO2. pnas.orgrsc.org |

| Catalysis | Developing highly efficient and recyclable catalysts to reduce waste. |

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govnih.govvapourtec.com The integration of the synthesis and subsequent transformations of this compound into continuous flow systems is a significant future research direction. nih.govnih.gov Automated flow chemistry platforms can facilitate high-throughput screening of reaction conditions, rapid library synthesis for drug discovery, and efficient process optimization. vapourtec.comsyrris.com This technology will be instrumental in accelerating the discovery of new reactions and applications for this important chiral building block.

Advanced Computational Modeling for Rational Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis. Future research will increasingly rely on advanced computational modeling to rationally design new catalysts and predict the outcomes of reactions involving this compound. Density functional theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, helping to elucidate the factors that control stereoselectivity. This understanding can then be used to design more effective catalysts and reaction conditions, reducing the need for extensive empirical screening.

Potential for Material Science Applications

While the primary applications of chiral propargylic alcohols have been in the synthesis of pharmaceuticals and other biologically active molecules, there is growing interest in their potential use in material science. For example, sulfur-containing compounds, which can be synthesized from propargylic alcohols, have found applications in this field. nih.govrsc.org Future research may explore the incorporation of this compound into novel polymers or other materials, where its defined stereochemistry could impart unique properties.

Q & A

Q. What advanced techniques characterize degradation pathways under UV exposure?

- Methodological Answer : Conduct photolysis experiments with monochromatic UV light (e.g., 254 nm) and analyze products via time-resolved electron paramagnetic resonance (EPR) to detect radical intermediates. Compare with computational predictions of bond dissociation energies to prioritize pathway prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.